

5-cis-lycopene inverse association with atherosclerotic plaque burden

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Compound Focus: 5-cis-Lycopene

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Quantitative Data Summary

The table below consolidates the key findings from a clinical study on lycopene isomers and an animal model investigation.

Aspect	Human Study (in T2DM) [1] [2] [3]	Animal Study (in ApoE ^{-/-} Mice) [4]
Study Design	Cross-sectional (n=105)	Dietary intervention (n=8/group)
Lycopene Isomers Measured	5- <i>cis</i> -, 9- <i>cis</i> -, 13- <i>cis</i> -, and <i>trans</i> -lycopene	Total lycopene (supplemented at 0.1% w/w in HFD)
Key Inverse Association	Plaque burden with 5- <i>cis</i> -lycopene, all <i>cis</i> -isomers, <i>trans</i> -lycopene, and total lycopene (all $p < 0.05$)	Significant reduction in atherosclerotic lesion area in aortic sinus
Plaque Measurement Method	Carotid ultrasound; sum of maximum plaque heights	Oil Red O staining of aortic sinus lesions

Aspect	Human Study (in T2DM) [1] [2] [3]	Animal Study (in ApoE ^{-/-} Mice) [4]
Proposed Mechanism	Antioxidant and anti-inflammatory activities	Modulation of gut microbiota, improved intestinal barrier, reduced systemic inflammation
Relevant Biomarkers	Not significantly associated with standard lipid profiles	↓ Serum LPS, D-LA, DAO; ↓ MCP-1, TNF- α , IL-1 β , IL-6; ↑ ZO-1, Occludin

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in these studies.

- **Plasma Lycopene Quantification (Human Study)** [2] [3]: Plasma samples were processed under low-light conditions. Lycopene was extracted twice using hexane, the organic phases were pooled and evaporated under a nitrogen stream, and the residue was reconstituted for analysis. The analytes (5-*cis*-, 9-*cis*-, 13-*cis*-, and *trans*-lycopene) were separated and quantified using **High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)**.
- **Atherosclerotic Plaque Assessment (Human Study)** [3]: Plaque presence and burden were evaluated by a certified sonographer using **B-mode carotid artery ultrasound**. An atherosclerotic plaque was defined as a focal wall thickening of ≥ 1.5 mm. Plaque burden was calculated as the sum of the maximum heights of all plaques detected.
- **Gut-Heart Axis Analysis (Animal Study)** [4]: After a 19-week dietary intervention, anti-atherogenic effects were evaluated through:
 - **Atherosclerotic Lesions:** Quantified from **Oil Red O-stained** frozen sections of the aortic sinus.
 - **Gut Microbiota:** Analyzed by **16S rRNA sequencing** of fecal samples.
 - **Intestinal Barrier & Inflammation:** **Western blotting** was used to measure proteins ZO-1, occludin, TLR4, and p-NF- κ B p65 in intestinal and aortic tissues. **ELISA** was used to assess serum levels of LPS, inflammatory cytokines, and other biomarkers.

Visualizing the Workflows and Mechanisms

The following diagrams, created with Graphviz, illustrate the core relationships and mechanistic pathways discovered in these studies.

Diagram 1: Association Found in Human Diabetic Subjects

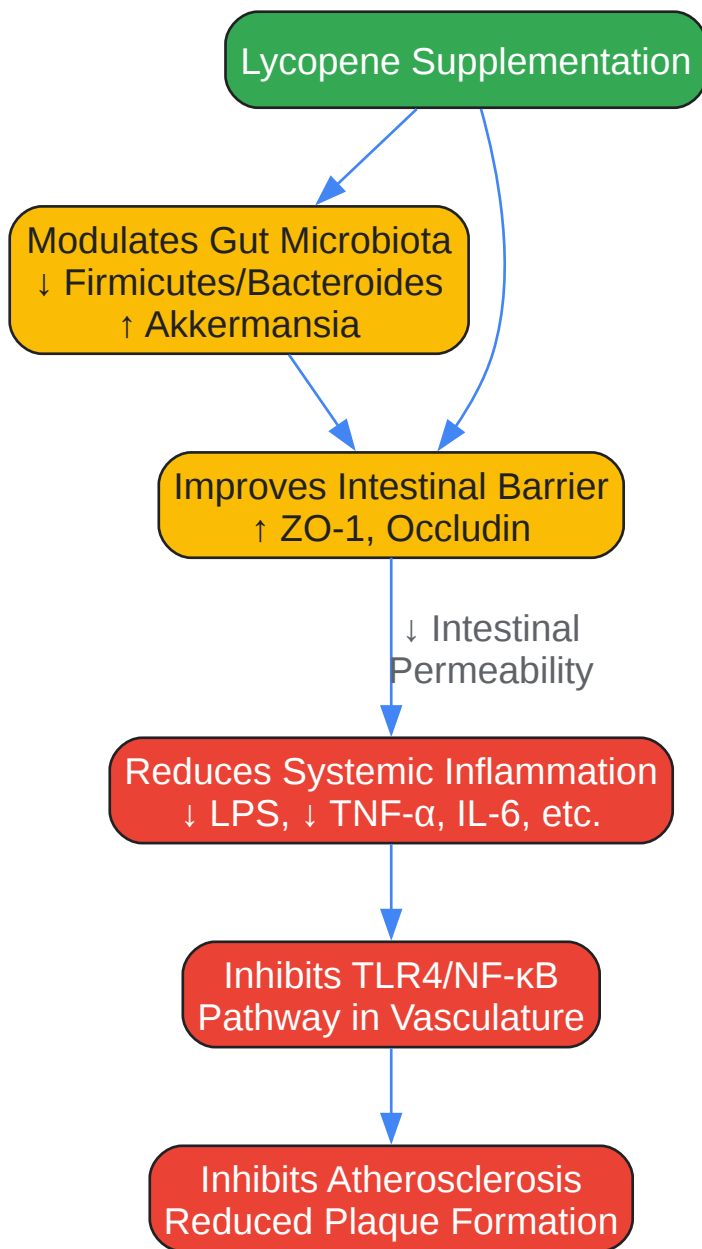
This diagram summarizes the key finding from the clinical cross-sectional study [1] [2] [3].



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Diagram 2: Proposed Anti-Atherogenic Mechanism via Gut-Heart Axis

This diagram illustrates the mechanism of action proposed by the animal model study [4].



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Interpretation and Research Implications

The evidence highlights a consistent anti-atherogenic role for lycopene, with **5-*cis*-lycopene** emerging as a particularly important isomer in humans [1] [5]. The cross-sectional human study establishes a solid inverse correlation, while the animal research provides a plausible mechanistic explanation via the **gut-heart axis**, linking lycopene intake to improved gut health and reduced vascular inflammation [4].

A notable contrast between the studies is that the human trial found inverse associations specifically with **plaque burden** but not merely the presence or absence of plaque [1] [3]. This suggests lycopene's effect might be more relevant to moderating the progression and severity of existing atherosclerosis rather than solely its initiation.

A significant limitation of the current evidence is the **cross-sectional nature of the key human finding**, which can demonstrate association but not causation [1]. The field would greatly benefit from **long-term randomized controlled trials** to confirm if increasing lycopene intake, particularly the 5-*cis* isomer, directly causes a reduction in plaque burden and cardiovascular events.

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